YM 298198 hydrochloride

Overview

Description

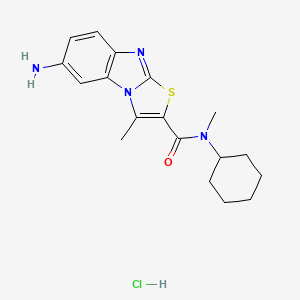

YM 298198 hydrochloride is a potent, selective, water-soluble, non-competitive mGlu1 antagonist . It has a molecular weight of 378.92 . It is selective over mGlu2, 3, 4, 5, 6, and 7 and ionotropic receptors . It is also an orally active analgesic in vivo .

Molecular Structure Analysis

The molecular formula of this compound is C18H22N4OS . The exact mass and molecular weight are not available in the search results.Chemical Reactions Analysis

This compound is a non-competitive antagonist of the metabotropic glutamate receptor type I (mGluR1) . It inhibits glutamate-induced inositol phosphate production in NIH3T3 cells .Physical And Chemical Properties Analysis

This compound is a solid substance . It is soluble in water to 100 mM .Scientific Research Applications

Radioligand Binding Properties and Pharmacological Characterization : YM 298198 hydrochloride was found to inhibit glutamate-induced inositol phosphate production in a noncompetitive manner. Its radiolabeled form, [3H]YM-298198, bound to mGluR1-NIH3T3 cell membranes, indicating high affinity and specificity for mGluR1 over other mGluR subtypes and receptors. This compound showed significant analgesic effects in vivo without causing performance impairment, suggesting its utility for both in vitro and in vivo experiments (Kohara et al., 2005).

Involvement in Mechanotransduction Processes of Mechanoreceptors : this compound was studied for its effects on slowly adapting type I mechanoreceptor units in the rat sinus hair follicle. It was found that non-competitive mGlu1 receptor antagonists like this compound could profoundly depress mechanically evoked firing. This suggests that these antagonists might be acting at binding sites associated with mechanogated channels or on biochemical pathways related to mechanotransduction (Cahusac & Mavulati, 2009).

Mechanism of Action

Target of Action

YM 298198 hydrochloride is a potent, selective, water-soluble, non-competitive antagonist of the metabotropic glutamate receptor type 1 (mGlu1) . The mGlu1 receptor is a type of glutamate receptor that plays a key role in the modulation of synaptic plasticity and neuronal excitability .

Mode of Action

This compound interacts with its target, the mGlu1 receptor, by inhibiting the receptor’s function . Instead, it binds to a different site on the receptor, altering the receptor’s conformation and preventing it from activating in response to glutamate .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamate signaling pathway . By inhibiting mGlu1 receptors, this compound prevents the downstream effects of glutamate signaling, which include the production of inositol phosphates . This can lead to changes in neuronal excitability and synaptic plasticity .

Pharmacokinetics

This suggests that it is well-absorbed and can cross the gastrointestinal barrier to reach systemic circulation. Its water solubility may also contribute to its bioavailability.

Result of Action

The inhibition of mGlu1 receptors by this compound leads to a decrease in the production of inositol phosphates . This can result in analgesic and antinociceptive effects, as observed in in vivo studies .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its lipophilic nature can affect its absorption and distribution within the body . Additionally, its stability and efficacy may be influenced by factors such as temperature and pH.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

YM 298198 hydrochloride plays a significant role in biochemical reactions by selectively inhibiting the metabotropic glutamate receptor type I (mGluR1). This receptor is involved in various neural processes, including synaptic plasticity and modulation of neurotransmitter release. This compound binds to the mGluR1 receptor with high affinity, exhibiting an inhibition constant (K_i) of 19 nM . It is selective for mGluR1 over other metabotropic glutamate receptors (mGluR2-7) and ionotropic receptors, with an IC_50 value of 16 nM . This selective inhibition helps in modulating glutamate-induced signaling pathways, which are crucial in various neurological functions.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In neuronal cells, it influences cell function by modulating cell signaling pathways associated with the mGluR1 receptor. This modulation can lead to changes in gene expression and cellular metabolism. For instance, this compound has been shown to increase nociceptive response latency in a mouse model of hyperalgesia induced by streptozotocin . Additionally, it reduces the reinstatement of drug-seeking behavior induced by cocaine priming in rats . These effects highlight its potential in altering cellular responses to external stimuli and its therapeutic potential in pain management and addiction treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the mGluR1 receptor. As a non-competitive antagonist, it binds to a site distinct from the glutamate binding site, leading to inhibition of receptor activation. This binding prevents the receptor from undergoing conformational changes necessary for signal transduction, thereby inhibiting downstream signaling pathways. The inhibition of mGluR1 by this compound results in reduced production of inositol phosphates and modulation of protein kinase C (PKC) activity . These molecular interactions contribute to its effects on cellular signaling and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to 12 months . In in vitro studies, its inhibitory effects on mGluR1-mediated signaling are sustained over extended periods, indicating its potential for long-term therapeutic applications. In in vivo studies, this compound has shown consistent analgesic and antinociceptive properties over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits mGluR1-mediated signaling without causing significant adverse effects. For example, doses of 10 and 30 mg/kg have been shown to increase nociceptive response latency in mice without affecting motor coordination . At higher doses, there may be potential toxic or adverse effects, which necessitate careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways associated with the mGluR1 receptor. It interacts with enzymes and cofactors involved in glutamate metabolism and signaling. The inhibition of mGluR1 by this compound affects the metabolic flux of glutamate and related metabolites, leading to changes in cellular metabolism . These interactions highlight its role in modulating metabolic pathways and its potential impact on overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to bind to rat cerebellum membranes, indicating its ability to cross the blood-brain barrier and accumulate in neural tissues . This localization is crucial for its therapeutic effects on neurological functions. Additionally, its distribution within cells may be influenced by specific transporters and binding proteins that facilitate its uptake and localization.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in neural tissues, where it interacts with the mGluR1 receptor on the cell surface . This localization is essential for its inhibitory effects on receptor-mediated signaling pathways. Additionally, any post-translational modifications or targeting signals that direct this compound to specific cellular compartments may further influence its activity and therapeutic potential.

properties

IUPAC Name |

7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4OS.ClH/c1-11-16(17(23)21(2)13-6-4-3-5-7-13)24-18-20-14-9-8-12(19)10-15(14)22(11)18;/h8-10,13H,3-7,19H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTJVUVCSUWZTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)N(C)C4CCCCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662765 | |

| Record name | 6-Amino-N-cyclohexyl-N,3-dimethyl[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

748758-45-4 | |

| Record name | 6-Amino-N-cyclohexyl-N,3-dimethyl[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one](/img/structure/B560159.png)

![N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide](/img/structure/B560160.png)

![5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile](/img/structure/B560163.png)

![N,N'-Dimethyl-N-({3-[4-({trans-3-[2-(Tetrahydro-2h-Pyran-4-Yl)ethoxy]cyclobutyl}oxy)phenyl]-1h-Pyrazol-4-Yl}methyl)ethane-1,2-Diamine](/img/structure/B560172.png)

![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B560173.png)